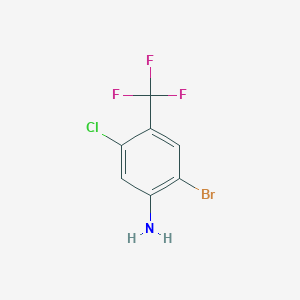

2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Overview

Description

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a chemical compound used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is C7H4BrClF3N . The InChI code is 1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a solid or viscous liquid or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C . The refractive index is approximately 1.532 .Scientific Research Applications

Proteomics Research

“2-Bromo-5-chloro-4-(trifluoromethyl)aniline” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Pharmaceuticals

This compound has applications in the field of pharmaceuticals. It is used as an intermediate in the synthesis of various drugs. The unique properties of this compound could be leveraged to develop new drugs with improved efficacy and safety profiles.

Agrochemicals

“2-Bromo-5-chloro-4-(trifluoromethyl)aniline” is also used in the synthesis of agrochemicals. These chemicals are used in agriculture to enhance crop yield and protect crops from pests and diseases.

Photography

This compound is used as a dye in photography. The unique color properties of this compound could be used to enhance the quality and aesthetics of photographs.

OLED Technologies

“2-Bromo-5-chloro-4-(trifluoromethyl)aniline” is used as a component in OLED (Organic Light Emitting Diode) technologies. OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

This compound was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . HCV NS3 protease is a key enzyme in the life cycle of the hepatitis C virus, and inhibiting this enzyme is a promising strategy for treating hepatitis C.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the life cycle of the hepatitis C virus. By inhibiting the HCV NS3 protease, it disrupts the viral replication process . The downstream effects of this disruption would include a decrease in viral load and potentially the alleviation of disease symptoms.

Pharmacokinetics

A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods . The compound was dosed to Sprague-Dawley rats, and urine was collected over specific intervals . This suggests that similar studies could be conducted to understand the pharmacokinetics of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the activity of the HCV NS3 protease, leading to a decrease in viral replication . This could result in a lower viral load in infected individuals, potentially alleviating the symptoms of hepatitis C.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy. Furthermore, the compound is considered hazardous, with safety information indicating it may cause skin burns, eye damage, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSMLYKXERNHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631021 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

CAS RN |

863111-48-2 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)